molecular formula C22H34FN3O B5227907 N-[3-(1-azepanyl)propyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide

N-[3-(1-azepanyl)propyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide

Cat. No. B5227907
M. Wt: 375.5 g/mol
InChI Key: JNINMIMXIOPAPD-UHFFFAOYSA-N
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Description

N-[3-(1-azepanyl)propyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound is also known as AZD2423 and belongs to the class of piperidinecarboxamide derivatives.

Mechanism of Action

The mechanism of action of N-[3-(1-azepanyl)propyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide involves its binding to the dopamine D2 receptor in the brain. This binding results in the inhibition of dopamine release, which leads to a decrease in the activity of dopaminergic neurons. This, in turn, leads to a reduction in the symptoms associated with neurological disorders such as Parkinson's disease, schizophrenia, and depression.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[3-(1-azepanyl)propyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide are mainly related to its interaction with the dopamine D2 receptor. This interaction leads to a decrease in dopamine release, which can affect various physiological processes such as mood, behavior, and movement. The compound has also been reported to have anxiolytic and antidepressant effects, which may be related to its interaction with other neurotransmitter systems in the brain.

Advantages and Limitations for Lab Experiments

N-[3-(1-azepanyl)propyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide has several advantages for lab experiments. It has high affinity and selectivity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. The compound is also relatively easy to synthesize and purify, which makes it accessible for research purposes.
However, there are also some limitations associated with the use of N-[3-(1-azepanyl)propyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide in lab experiments. One of the limitations is that it has not been extensively studied in vivo, which means that its effects in living organisms are not well understood. Another limitation is that it may have off-target effects on other neurotransmitter systems, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-[3-(1-azepanyl)propyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide. One direction is to further investigate its potential applications in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and depression. Another direction is to study its effects on other neurotransmitter systems in the brain, which may provide insights into its broader physiological effects. Additionally, the development of more selective and potent derivatives of N-[3-(1-azepanyl)propyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide may lead to the discovery of new therapeutic agents for neurological disorders.

Synthesis Methods

The synthesis of N-[3-(1-azepanyl)propyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide involves the reaction of 1-(2-fluorobenzyl)-4-piperidinecarboxylic acid with 1-azepanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature for several hours. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-[3-(1-azepanyl)propyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide has been studied for its potential applications in medicinal chemistry. It has been reported to have high affinity and selectivity for the dopamine D2 receptor, which is involved in the regulation of mood, behavior, and movement. This compound has also shown promising results as a potential treatment for neurological disorders such as Parkinson's disease, schizophrenia, and depression.

properties

IUPAC Name

N-[3-(azepan-1-yl)propyl]-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34FN3O/c23-21-9-4-3-8-20(21)18-26-16-10-19(11-17-26)22(27)24-12-7-15-25-13-5-1-2-6-14-25/h3-4,8-9,19H,1-2,5-7,10-18H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNINMIMXIOPAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCNC(=O)C2CCN(CC2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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